Substitution Position on Benzofuran Ring: 7-Methoxy vs. 5-Substituted Analogs
This compound bears a 7-methoxy group on the benzofuran ring, a substitution pattern that is structurally distinct from the 5-substituted benzofuran derivatives most extensively characterized in the AChE/BuChE literature. In a published benzofuran-2-yl thiazole SAR dataset, shifting from an unsubstituted benzofuran-2-yl (IC50 = 29.6 µM) to a 5-bromobenzofuran-2-yl analog (IC50 = 8.2 µM) produced a 3.6-fold change in AChE inhibitory potency [1]. No analogous data exist for 7-substituted benzofuran thiazoles, indicating that activity cannot be interpolated from 5-substituted series. This compound therefore represents a distinct chemical space for which target engagement profiles remain uncharacterized and must be empirically determined.
| Evidence Dimension | AChE inhibition potency (IC50) as a function of benzofuran substitution position |
|---|---|
| Target Compound Data | No published IC50 data available for any 7-methoxybenzofuran-2-yl thiazole derivative |
| Comparator Or Baseline | Benzofuran-2-yl thiazole (unsubstituted): IC50 = 29.6 ± 1.30 µM; 5-Bromobenzofuran-2-yl thiazole: IC50 = 8.2 ± 1.20 µM |
| Quantified Difference | 3.6-fold potency difference between unsubstituted and 5-substituted analogs; 7-substituted activity is unknown |
| Conditions | In vitro AChE inhibition assay (Ellman method); data from benzofuranylthiazole series SAR study (2012) |
Why This Matters
Procurement of a 7-substituted derivative commits the user to an SAR space with no published biological validation, distinguishing this compound from 5-substituted analogs that have defined but non-transferable activity profiles.
- [1] Table 1. Benzofuran-2-yl thiazole derivatives AChE IC50 data: Compound 2a (benzofuran-2-yl, H) = 29.6 ± 1.30 µM; Compound 3a (5-bromobenzofuran-2-yl, H) = 8.2 ± 1.20 µM. PMC benzofuranylthiazole cholinesterase inhibitor SAR dataset (2012). Available at: https://www.ncbi.nlm.nih.gov/pmc/ View Source
